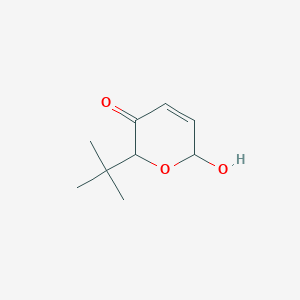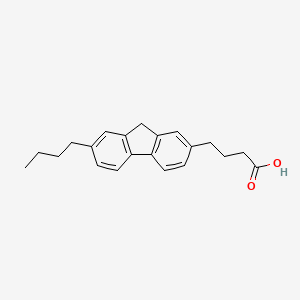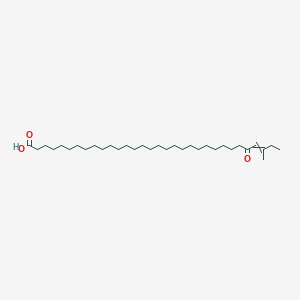
30-Methyl-28-oxodotriacont-29-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
30-Methyl-28-oxodotriacont-29-enoic acid is a chemical compound with the molecular formula C₃₃H₆₂O₃. It is a subclass of fatty acids and biogenic acyclic ketones. This compound is found in the plant Tridax procumbens, which is known for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 30-Methyl-28-oxodotriacont-29-enoic acid involves several steps
Industrial Production Methods
Industrial production of this compound is often carried out through the extraction from natural sources such as Tridax procumbens. The plant material is subjected to solvent extraction, followed by purification processes like chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
30-Methyl-28-oxodotriacont-29-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
30-Methyl-28-oxodotriacont-29-enoic acid has several scientific research applications:
Chemistry: Used as a model compound in the study of long-chain fatty acids and their derivatives.
Biology: Investigated for its role in biological membranes and signaling pathways.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism of action of 30-Methyl-28-oxodotriacont-29-enoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- Methyl 14-oxooctadecanoate
- Methyl 14-oxononacosanoate
- 3-Methylnonadecylbenzene
- Heptacosanyl cyclohexane caprylate
- 1(2,2-Dimethyl-3-hydroxypropyl)-2-isobutyl phthalate
- 12-Hydroxytetracosan-15-one
- 32-Methyl-30-oxotetratriacont-31-en-1-ol
Uniqueness
30-Methyl-28-oxodotriacont-29-enoic acid is unique due to its specific structure, which includes a methyl group at the 30th position and a ketone group at the 28th position. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
114226-12-9 |
|---|---|
Molecular Formula |
C33H62O3 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
30-methyl-28-oxodotriacont-29-enoic acid |
InChI |
InChI=1S/C33H62O3/c1-3-31(2)30-32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)36/h30H,3-29H2,1-2H3,(H,35,36) |
InChI Key |
WSXDHGDJDNUMIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




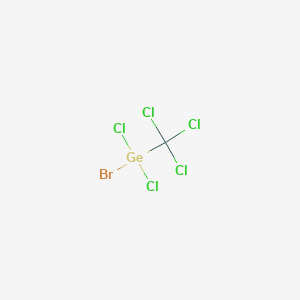
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
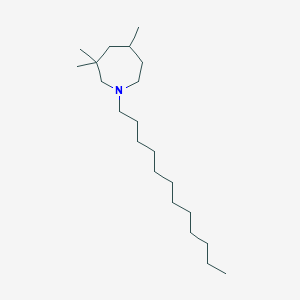
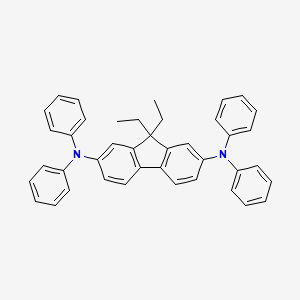
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
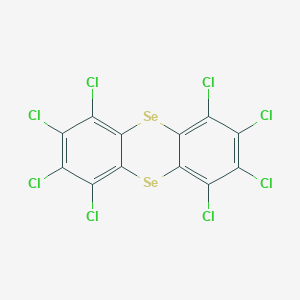
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
